molecular formula C22H18ClF3N4O2 B1411384 O-(4-chlorophenylamino)carbonyl-4-(6-dimethylamino-4-trifluoromethylpyridin-2-yl)benzaldehyde oxime CAS No. 1311283-82-5

O-(4-chlorophenylamino)carbonyl-4-(6-dimethylamino-4-trifluoromethylpyridin-2-yl)benzaldehyde oxime

Cat. No. B1411384
CAS RN: 1311283-82-5
M. Wt: 462.8 g/mol
InChI Key: MGGRAJMZPMBMGW-UVHMKAGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-(4-chlorophenylamino)carbonyl-4-(6-dimethylamino-4-trifluoromethylpyridin-2-yl)benzaldehyde oxime is a useful research compound. Its molecular formula is C22H18ClF3N4O2 and its molecular weight is 462.8 g/mol. The purity is usually 95%.
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Scientific Research Applications

Carbonyl Compounds in Meat Systems

Research highlights the significance of protein carbonylation, a chemical modification in oxidized proteins, within meat systems. Protein carbonyls, including specific types like α-aminoadipic and γ-glutamic semialdehydes, have been identified as active compounds affecting meat quality through various mechanisms. These compounds contribute to the denaturation of myofibrillar proteins, impacting water-holding capacity, texture, flavor, and nutritional value of meat (Estévez, 2011).

Carbonyl Atmospheric Reaction Products

A study on the atmospheric reactions of aromatic hydrocarbons in ambient air identified various carbonyl and dicarbonyl compounds. These findings suggest that in situ atmospheric formation from OH radical-initiated reactions of volatile organic compounds is a major source of these carbonyls in the environment (Obermeyer et al., 2009).

Reactivity of Carbonyl Compounds

A study investigated the reactivity of specific carbonyl compounds towards amino-6-oxopyridine-3-carboxylate derivatives, leading to various products under different conditions. This research provides insight into the synthetic potential and reactivity patterns of carbonyl-containing compounds (El‐Shaaer et al., 2014).

Oxidation of Benzyl Alcohol

Research on the liquid phase oxidation of benzyl alcohol with molecular oxygen, catalyzed by mixed oxides and influenced by co-catalysts like 4-dimethylaminopyridine (DMAP), sheds light on selective oxidation processes. These findings have implications for understanding the catalytic mechanisms and product distribution in reactions involving carbonyl compounds (Koltunov et al., 2018).

Conversion of Oximes

Research on the conversion of oximes to the corresponding carbonyl compounds using tetrabutylammonium chromate under aprotic conditions emphasizes the importance of oximes in synthetic chemistry. This study highlights methods for regenerating carbonyl compounds from oximes, contributing to the broader understanding of functional group transformations in organic synthesis (Pourali & Goli, 2006).

properties

IUPAC Name

[(E)-[4-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenyl]methylideneamino] N-(4-chlorophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClF3N4O2/c1-30(2)20-12-16(22(24,25)26)11-19(29-20)15-5-3-14(4-6-15)13-27-32-21(31)28-18-9-7-17(23)8-10-18/h3-13H,1-2H3,(H,28,31)/b27-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGGRAJMZPMBMGW-UVHMKAGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=CC(=N1)C2=CC=C(C=C2)C=NOC(=O)NC3=CC=C(C=C3)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC(=CC(=N1)C2=CC=C(C=C2)/C=N/OC(=O)NC3=CC=C(C=C3)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClF3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-(4-chlorophenylamino)carbonyl-4-(6-dimethylamino-4-trifluoromethylpyridin-2-yl)benzaldehyde oxime

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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O-(4-chlorophenylamino)carbonyl-4-(6-dimethylamino-4-trifluoromethylpyridin-2-yl)benzaldehyde oxime
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O-(4-chlorophenylamino)carbonyl-4-(6-dimethylamino-4-trifluoromethylpyridin-2-yl)benzaldehyde oxime
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O-(4-chlorophenylamino)carbonyl-4-(6-dimethylamino-4-trifluoromethylpyridin-2-yl)benzaldehyde oxime
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O-(4-chlorophenylamino)carbonyl-4-(6-dimethylamino-4-trifluoromethylpyridin-2-yl)benzaldehyde oxime
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O-(4-chlorophenylamino)carbonyl-4-(6-dimethylamino-4-trifluoromethylpyridin-2-yl)benzaldehyde oxime
Reactant of Route 6
O-(4-chlorophenylamino)carbonyl-4-(6-dimethylamino-4-trifluoromethylpyridin-2-yl)benzaldehyde oxime

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